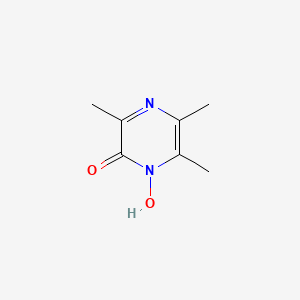
1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-one is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic substances. This particular compound is characterized by the presence of a hydroxyl group and three methyl groups attached to the pyrazine ring, making it a unique derivative of pyrazinone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5,6-trimethylpyrazine and suitable hydroxylating agents.
Hydroxylation Reaction: The hydroxylation of 3,5,6-trimethylpyrazine is carried out using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is typically performed in an organic solvent such as acetic acid or methanol.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of flavors, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and methyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3,5-dimethylpyrazin-2(1H)-one: Lacks one methyl group compared to 1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-one.
1-Hydroxy-3,6-dimethylpyrazin-2(1H)-one: Lacks one methyl group compared to this compound.
1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-thione: Contains a thione group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of three methyl groups and a hydroxyl group on the pyrazine ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
412341-27-6 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-hydroxy-3,5,6-trimethylpyrazin-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(3)9(11)7(10)5(2)8-4/h11H,1-3H3 |
InChI Key |
NSKTZPVWHWNPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)C(=N1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















